2-methoxy-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Description
2-Methoxy-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone core substituted with a propyl group at the 1-position and a sulfonamide-linked benzene ring at the 6-position. The benzene ring is further functionalized with methoxy and methyl groups at the 2- and 5-positions, respectively.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-11-22-17-8-7-16(13-15(17)6-10-20(22)23)21-27(24,25)19-12-14(2)5-9-18(19)26-3/h5,7-9,12-13,21H,4,6,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWXOKDWSNOGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(2-Oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide
Key Differences :
- Substituents on the Sulfonamide Benzene Ring : The query compound has 2-methoxy-5-methyl substituents, while the analogue in the PDB entry (e.g., PYL2-HAB1 complex) features a phenylmethane group linked to the sulfonamide .
- Binding Interactions : The phenyl group may engage in π-π stacking with aromatic residues in protein targets, whereas the methoxy group in the query compound could participate in hydrogen bonding or dipole interactions.
Other Tetrahydroquinolinone Derivatives
Compounds with unsubstituted sulfonamide benzene rings (e.g., simple benzenesulfonamides) exhibit reduced steric hindrance, allowing broader conformational flexibility but weaker target specificity. The methoxy and methyl groups in the query compound likely enhance steric and electronic complementarity to specific binding pockets.
Crystallographic and Computational Comparisons
Crystallographic Analysis Tools
- SHELX Suite : Used for refining crystal structures of both the query compound and analogues. SHELXL’s robustness in handling high-resolution data ensures accurate bond-length and angle comparisons .
- Mercury CSD : Enables visualization of intermolecular interactions (e.g., hydrogen bonds, π-stacking) and packing patterns. For example, the methoxy group in the query compound may form shorter hydrogen bonds with adjacent molecules compared to bulkier substituents in analogues .
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